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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive meta-analysis of clinical trials on the efficacy and safety
of Favipiravir for the treatment of COVID-19. The data presented is compiled from multiple
systematic reviews and meta-analyses, offering an objective comparison of Favipiravir's
performance against placebo or other standard care treatments. Detailed experimental
protocols for key cited clinical trials are provided to support further research and development.

Efficacy of Favipiravir: A Quantitative Overview

The efficacy of Favipiravir in treating COVID-19 has been evaluated across various clinical
endpoints. The following tables summarize the quantitative data from several meta-analyses,
providing a comparative view of its impact on viral clearance, clinical improvement, and other
critical outcomes.

Table 1: Viral Clearance
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Odds Ratio
Favipiravir Comparator (OR) I Risk .
Outcome . Citation
Group Group Ratio (RR)
(95% CI)
Viral Clearance OR =2.49 (1.19-
65.42% 43.42% [1]
at Day 7 5.22)
Viral Clearance OR =2.19 (0.69-
88.9% 78.79% [1]
at Day 14 6.95)
Viral Clearance RR =1.11 (0.98- 2]
at Day 14 1.25)
Table 2: Clinical Improvement
Odds Ratio
Favipiravir Comparator (OR) I Risk L
Outcome . Citation
Group Group Ratio (RR)
(95% CI)
Clinical
OR =1.60 (1.03-
Improvement at 54.33% 34.40% [1]
2.49)
Day 7
Clinical
OR =3.03 (1.17—
Improvement at 84.63% 65.77% 7.80) [1]
Day 14 '
Clinical
RR = 1.24 (1.09-
Improvement at - - [2]
1.41)
Day 7
Time to Clinical
MD =-0.80
Improvement - - [3]
(-2.74,1.14)

(Days)

Table 3: Mortality and Disease Progression
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Odds Ratio
Favipiravir Comparator (OR) I Risk .
Outcome . Citation
Group Group Ratio (RR)
(95% CI)
. RR =0.77 (0.26-
Mortality - - [4]
2.19)
o RR =1.13 (0.49-
ICU Admission - - [5]
2.59)
Need for
RR =1.18 (0.83,
Supplementary 16.91% 14.32% 1.68) [3]
Oxygen '
Progression to
Invasive RR =0.86 (0.68 6]
Mechanical to 1.09)

Ventilation

Safety Profile of Favipiravir

The safety of Favipiravir has been a key consideration in its clinical evaluation. While
generally well-tolerated, some adverse events have been reported more frequently in patients
receiving the drug.

Table 4: Adverse Events

Favipiravir Comparator Risk Ratio L
Outcome Citation
Group Group (RR) (95% CI)
Overall Adverse RR =1.27 (1.05 6]
Events to 1.54)
Serious Adverse RR =1.04 (0.76 ]
Events to 1.42)

Experimental Protocols of Key Clinical Trials
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To provide a deeper understanding of the evidence base, this section details the methodologies
of key clinical trials that have been influential in the meta-analyses of Favipiravir for COVID-
19.

Cai et al. (2020): An Open-Label Control Study

o Study Design: An open-label, controlled study conducted in Shenzhen, China.[7]
o Participants: Hospitalized patients with laboratory-confirmed COVID-19.[7]
e Intervention:

o Favipiravir Group (n=35): Received Favipiravir (1600 mg twice daily on day 1, followed
by 600 mg twice daily for up to 14 days) plus interferon-a inhalation.[7]

o Control Group (n=45): Received lopinavir/ritonavir (400 mg/100 mg twice daily for up to 14
days) plus interferon-a inhalation.[7]

e Primary Outcomes: Time to viral clearance and improvement in chest imaging.[7]

o Key Findings: The Favipiravir group showed a significantly shorter median time to viral
clearance (4 days vs. 11 days) and a higher rate of improvement in chest imaging compared
to the control group.[7]

Chen et al. (2020): A Randomized Clinical Trial

o Study Design: A prospective, randomized, controlled, open-label multicenter trial in China.[8]
o Participants: Adult patients with confirmed COVID-19.[8]
« Intervention:

o Favipiravir Group (n=120): Received conventional therapy plus Favipiravir (1600 mg
twice on the first day, followed by 600 mg twice daily) for 10 days.

o Arbidol Group (n=120): Received conventional therapy plus Arbidol (200 mg three times a
day) for 10 days.
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e Primary Outcome: Clinical recovery rate at Day 7.[8]

o Key Findings: There was no significant difference in the clinical recovery rate at day 7
between the two groups. However, the Favipiravir group showed shorter median times to
fever reduction and cough relief.

Ivashchenko et al. (2021): A Phase ll/lll Multicenter
Randomized Clinical Trial

o Study Design: An adaptive, multicenter, open-label, randomized, phase I/l clinical trial in
Russia.[5][9]

o Participants: Hospitalized patients with moderate COVID-19.[9]
« Intervention:

o Favipiravir Group 1 (n=20): Received AVIFAVIR (Favipiravir) 1600 mg twice daily on Day
1, followed by 600 mg twice daily on Days 2—-14.[5]

o Favipiravir Group 2 (n=20): Received AVIFAVIR (Favipiravir) 1800 mg twice daily on Day
1, followed by 800 mg twice daily on Days 2—-14.[5]

o Control Group (n=20): Received standard of care according to Russian guidelines for the
treatment of COVID-19.[5]

e Primary Outcome: Viral clearance.[9]

o Key Findings: The study reported that AVIFAVIR enabled SARS-CoV-2 viral clearance in
62.5% of patients within 4 days and was found to be safe and well-tolerated.[9]

Visualizing the Evidence and Mechanism

To further aid in the comprehension of the research process and the drug's mechanism, the
following diagrams are provided.
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PRISMA flow diagram of the study selection process.[1]
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Mechanism of action of Favipiravir.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Favipiravir for COVID-19: A Comparative Meta-Analysis
of Clinical Trials]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1662787#meta-analysis-of-clinical-trials-on-
favipiravir-for-covid-19]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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